Cas no 1852991-66-2 (3,5-Dimethyl-2-(2-methylpropyl)piperidine)

3,5-Dimethyl-2-(2-methylpropyl)piperidine 化学的及び物理的性質
名前と識別子
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- CID 131048799
- Piperidine, 3,5-dimethyl-2-(2-methylpropyl)-
- 3,5-Dimethyl-2-(2-methylpropyl)piperidine
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- インチ: 1S/C11H23N/c1-8(2)5-11-10(4)6-9(3)7-12-11/h8-12H,5-7H2,1-4H3
- InChIKey: HVNTYDIRLKRTSJ-UHFFFAOYSA-N
- ほほえんだ: N1CC(C)CC(C)C1CC(C)C
じっけんとくせい
- 密度みつど: 0.793±0.06 g/cm3(Predicted)
- ふってん: 200.5±8.0 °C(Predicted)
- 酸性度係数(pKa): 10.67±0.10(Predicted)
3,5-Dimethyl-2-(2-methylpropyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477092-1.0g |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1477092-50mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-1477092-5000mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1477092-10000mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 10000mg |
$3315.0 | 2023-09-28 | ||
Enamine | EN300-1477092-1000mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-1477092-2500mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1477092-250mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1477092-100mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 100mg |
$678.0 | 2023-09-28 | ||
Enamine | EN300-1477092-500mg |
3,5-dimethyl-2-(2-methylpropyl)piperidine |
1852991-66-2 | 500mg |
$739.0 | 2023-09-28 |
3,5-Dimethyl-2-(2-methylpropyl)piperidine 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
3,5-Dimethyl-2-(2-methylpropyl)piperidineに関する追加情報
Introduction to 3,5-Dimethyl-2-(2-methylpropyl)piperidine (CAS No. 1852991-66-2)
3,5-Dimethyl-2-(2-methylpropyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 1852991-66-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This piperidine derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The compound's molecular structure, characterized by a piperidine ring substituted with dimethyl and (2-methylpropyl) groups, contributes to its distinctive chemical properties and reactivity patterns.
The synthesis of 3,5-Dimethyl-2-(2-methylpropyl)piperidine involves multi-step organic reactions that highlight the compound's synthetic versatility. The presence of the dimethyl substituents at the 3- and 5-positions of the piperidine ring enhances its stability and influences its electronic distribution, making it a valuable intermediate in the development of more complex molecules. Additionally, the (2-methylpropyl) group at the 2-position introduces steric hindrance and alters the compound's solubility profile, which is crucial for optimizing its performance in various chemical processes.
In recent years, 3,5-Dimethyl-2-(2-methylpropyl)piperidine has been explored for its potential role in pharmaceutical applications. Piperidine derivatives are well-documented for their involvement in drug design due to their ability to mimic biological functionalities and interact with biological targets. The specific modifications in 3,5-Dimethyl-2-(2-methylpropyl)piperidine make it a promising candidate for further investigation in the development of novel therapeutic agents. Researchers have been particularly interested in its potential as a scaffold for small-molecule drugs that target neurological disorders, given the piperidine ring's structural similarity to certain neurotransmitter pathways.
One of the most compelling aspects of 3,5-Dimethyl-2-(2-methylpropyl)piperidine is its utility as a building block in medicinal chemistry. The compound's structural features allow for easy functionalization, enabling chemists to attach various pharmacophores and explore new drug candidates. Recent studies have demonstrated its use in synthesizing analogs with enhanced binding affinity to specific biological receptors. For instance, modifications at the dimethyl and (2-methylpropyl) positions have been shown to improve metabolic stability and reduce off-target effects, making it an attractive option for drug optimization.
The pharmaceutical industry has been particularly keen on exploring piperidine derivatives due to their broad spectrum of biological activities. 3,5-Dimethyl-2-(2-methylpropyl)piperidine has been investigated for its potential as an intermediate in the synthesis of drugs that modulate enzyme activity and receptor binding. Its structural flexibility allows it to be incorporated into molecules designed to interact with both extracellular and intracellular targets, offering a versatile platform for drug discovery.
Moreover, the compound's role in material science cannot be overlooked. The unique combination of functional groups in 3,5-Dimethyl-2-(2-methylpropyl)piperidine makes it suitable for applications beyond pharmaceuticals. Researchers have explored its use in developing novel polymers and coatings that exhibit enhanced thermal stability and mechanical strength. The presence of the dimethyl and (2-methylpropyl) groups contributes to its resistance against environmental degradation, making it a promising candidate for high-performance materials.
The synthesis of 3,5-Dimethyl-2-(2-methylpropyl)piperidine has seen significant advancements in recent years, thanks to improvements in catalytic methods and green chemistry principles. These advancements have not only improved the efficiency of production but also reduced waste generation, aligning with global efforts towards sustainable chemical manufacturing. The compound's synthesis often involves catalytic hydrogenation and alkylation reactions, which can be optimized to minimize energy consumption and maximize yield.
In conclusion, 3,5-Dimethyl-2-(2-methylpropyl)piperidine (CAS No. 1852991-66-2) is a multifaceted compound with applications spanning pharmaceuticals and material science. Its unique structural features make it a valuable intermediate in drug development, offering potential benefits in treating neurological disorders and other diseases. Additionally, its role in material science highlights its versatility as a building block for high-performance polymers and coatings. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow.
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